1,3,5-Trioxane

描述

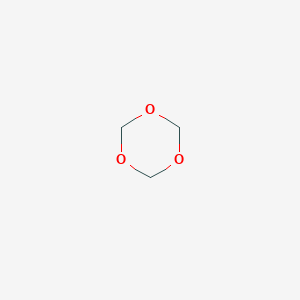

Structure

3D Structure

属性

IUPAC Name |

1,3,5-trioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-4-2-6-3-5-1/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJSXRVXTHVRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OCOCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Record name | 1,3,5-TRIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021925 | |

| Record name | 1,3,5-Trioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent crystals or white crystalline solid with a pleasant odor resembling the odor of chloroform. Melts at 62 °C; boils at 115 °C without polymerization. The cyclic trimer of formaldehyde., Other Solid, White solid with a chloroform-like odor; [HSDB] White crystalline powder; [MSDSonline] | |

| Record name | 1,3,5-TRIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trioxane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

238.1 °F at 759 mmHg (NTP, 1992), 114.5 °C @ 759 MM HG | |

| Record name | 1,3,5-TRIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °F (NTP, 1992), 45 °C | |

| Record name | 1,3,5-TRIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-TRIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), SOL IN WATER: 17.2 G/100 ML @ 18 °C, 21.2 @ 25 °C; EASILY SOL IN ALC, KETONES, ETHER, ACETONE, ORG SOLVENTS, CHLORINATED & AROMATIC HYDROCARBONS; SLIGHTLY SOL IN PENTANE, PETROLEUM ETHER, LOWER PARAFFINS, SOL IN BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, CARBON DISULFIDE | |

| Record name | 1,3,5-TRIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.17 at 149 °F (NTP, 1992) - Denser than water; will sink, 1.17 @ 65 °C | |

| Record name | 1,3,5-TRIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,3,5-TRIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

13 mmHg at 77 °F (NTP, 1992), 13.0 [mmHg] | |

| Record name | 1,3,5-TRIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALLINE SOLID, RHOMBIC NEEDLES FROM ETHER, WHITE | |

CAS No. |

110-88-3 | |

| Record name | 1,3,5-TRIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Trioxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trioxane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46BNU65YNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-TRIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

147 °F (NTP, 1992), 64 °C | |

| Record name | 1,3,5-TRIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3416 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for 1,3,5 Trioxane and Its Derivatives

Catalytic Cyclotrimerization of Formaldehyde (B43269)

The principal industrial method for producing 1,3,5-trioxane is the acid-catalyzed cyclic trimerization of formaldehyde. wikipedia.orggoogle.com This process typically starts with an aqueous solution of formaldehyde, which is often concentrated to enhance reaction efficiency. slchemtech.com The reaction is an equilibrium-limited process, and various catalytic systems have been developed to improve yield and selectivity. researchgate.net

Homogeneous Acid-Catalyzed Routes

Strong mineral acids are widely used as homogeneous catalysts for the cyclotrimerization of formaldehyde and other aldehydes. google.com Sulfuric acid is a common choice in industrial settings for this compound synthesis. slchemtech.comresearchgate.netresearchgate.net The mechanism involves the protonation of the carbonyl oxygen of a formaldehyde molecule, which increases its electrophilicity and facilitates nucleophilic attack by subsequent formaldehyde molecules, ultimately leading to the cyclic trimer.

While effective, the use of strong acids like sulfuric acid presents challenges, including equipment corrosion and the formation of byproducts such as formic acid. researchgate.netresearchgate.net Research has focused on mitigating these issues. For instance, studies have explored the use of composite catalysts, such as sulfuric acid combined with acidic ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) hydrosulfate ([EMIM][HSO4]), which have been shown to significantly increase the concentration of this compound compared to using sulfuric acid alone. researchgate.net

Table 1: Comparison of Homogeneous Catalysts for Trioxane (B8601419) Synthesis

| Catalyst System | Reactant | Key Findings | Reference |

|---|---|---|---|

| Sulfuric Acid | Aqueous Formaldehyde | Standard industrial catalyst; issues with corrosion and formic acid by-product formation. | researchgate.netresearchgate.net |

| Sulfuric Acid / [EMIM][HSO4] | 50 wt% Formaldehyde Solution | Increased trioxane concentration by 17% compared to pure H2SO4 at 373 K. | researchgate.net |

Heterogeneous Acid-Catalyzed Systems (e.g., Silica (B1680970) Gel, Ion-Exchange Resins)

To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been extensively investigated. These heterogeneous systems offer advantages in terms of catalyst separation, reuse, and potentially reduced corrosion. urfu.ru

Ion-Exchange Resins: Cation-exchange resins, particularly those with sulfonic acid groups like poly(styrenesulfonic acid), have proven to be effective catalysts for the trimerization of aldehydes. google.com These resins provide solid acidic sites that facilitate the cyclization reaction, and they can be easily filtered out from the reaction mixture. For example, the Lewatit K2420 resin has demonstrated activity in the decomposition of this compound and the synthesis of other compounds from formaldehyde, highlighting its utility as a solid acid catalyst. urfu.ruchimicatechnoacta.ru

Silica Gel: Specially prepared silica gel can also act as a heterogeneous catalyst for the synthesis of 2,4,6-trialkyl-1,3,5-trioxanes from their corresponding aldehydes. google.com The process requires silica gel to be dried at specific temperatures to ensure optimal activity. This method provides a milder alternative to strong mineral acids and simplifies product purification.

Other solid acids like zeolites and heteropolyacids have also been explored. Zeolites such as ZSM-5 are considered to have significant potential for the catalytic synthesis of this compound. researchgate.netresearchgate.net

Advanced Catalytic Systems for Enhanced Production Efficiency and Selectivity

Modern research aims to enhance the efficiency and selectivity of this compound production by developing advanced catalytic systems. A key strategy involves process intensification, often through reactive distillation. researchgate.netresearchgate.net

One innovative approach involves using a catalyst mixture designed not only to catalyze the reaction but also to improve phase separation. A system comprising trifluoromethanesulfonic acid as the catalyst and an ionic liquid, N-methylimidazolium trifluoromethanesulfonate (B1224126), as an extractive distillation agent has been developed. This mixture was found to significantly boost the product concentration in the distillate while decreasing by-product levels and reactant loss. researchgate.net

Furthermore, the addition of certain salts to the conventional sulfuric acid-catalyzed system has been shown to improve performance. These salt additives can increase the concentration of this compound in the distillate by up to 23% while simultaneously reducing the concentration of formic acid, a major byproduct, by 34%. researchgate.netresearchgate.net These advancements focus on resolving the challenge where increasing catalyst activity often leads to decreased selectivity towards the desired this compound product. researchgate.net

Alternative Synthetic Pathways to this compound Ring Structures

While the cyclotrimerization of formaldehyde is the most direct route to this compound itself, alternative pathways exist for synthesizing its substituted derivatives and exploring novel formation routes from different feedstocks.

One-Pot Oxidation-Trimerization of Alcohols

A notable alternative method for producing 2,4,6-trisubstituted-1,3,5-trioxanes involves the one-pot catalytic air oxidation-trimerization of primary alcohols. ijcce.ac.irijcce.ac.ir This process utilizes a catalyst to first oxidize the alcohol to an aldehyde, which then undergoes in-situ cyclotrimerization to form the corresponding trioxane derivative. ijcce.ac.irresearchgate.net

Keggin-type heteropolyacids have been identified as effective catalysts for this transformation. ijcce.ac.irresearchgate.net Studies have shown that among various heteropolyacids, H₅[PMo₁₁VO₄₀] provides the highest product yields. The reaction proceeds with the this compound derivatives as the major products and aldol (B89426) condensation compounds as minor byproducts. ijcce.ac.ir This method is advantageous as it can be performed under solvent-free conditions. researchgate.net

Table 2: One-Pot Oxidation-Trimerization of Various Alcohols

| Alcohol | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Propanol | H₅[PMo₁₁VO₄₀] | 2,4,6-Triethyl-1,3,5-trioxane | 85 | researchgate.net |

| 1-Butanol | H₅[PMo₁₁VO₄₀] | 2,4,6-Tripropyl-1,3,5-trioxane | 82 | researchgate.net |

| Benzyl alcohol | H₅[PMo₁₁VO₄₀] | 2,4,6-Tribenzyl-1,3,5-trioxane | 80 | researchgate.net |

Reaction conditions: H₅[PMo₁₁VO₄₀] (0.03 mmol), alcohol (1 mmol), solvent-free, 100°C, 2 h. Yields analyzed by GC.

Synthesis from C1 Feedstocks (e.g., Carbon Dioxide-Derived Intermediates)

The synthesis of this compound from basic C1 feedstocks represents a forward-looking approach, aligning with goals of sustainable chemical production. Formaldehyde itself can be derived from synthesis gas (a mixture of carbon monoxide and hydrogen), which in turn can be produced from sources like methane (B114726) (biogas) or even from carbon dioxide and green hydrogen. osf.iogoogle.com

Research has demonstrated the feasibility of producing polyesters like polyglycolic acid (PGA) through the cationic polymerization of this compound and carbon monoxide, highlighting the potential of using these C1 building blocks. researchgate.net This suggests pathways where trioxane, synthesized from sustainable C1 sources, can be a key intermediate in the production of biodegradable polymers. researchgate.net The direct synthesis of trioxane from formaldehyde derived from methanol, which is produced from synthesis gas, is another viable route. google.com

Preparation of Substituted 1,3,5-Trioxanes

Synthesis of Alkyl-Substituted Trioxanes (e.g., 2,4,6-Trinonyl-1,3,5-Trioxane (B15197161), 2,4,6-Tripropyl-1,3,5-Trioxane)

The preparation of 2,4,6-trialkyl-1,3,5-trioxanes is most commonly achieved through the acid-catalyzed cyclotrimerization of the corresponding aliphatic aldehydes. nih.govgoogle.com This process is versatile and can be adapted for various alkyl chain lengths, from short-chain to long-chain substituents.

General Synthetic Approach: Aliphatic aldehydes can undergo self-condensation or polymerization reactions, which are frequently catalyzed by acids, to form their cyclic trimers. noaa.govchemicalbook.com The reaction is typically carried out in the presence of an acid catalyst, with careful control of temperature and exclusion of water to prevent side reactions like hydrolysis.

Catalysts: A range of acid catalysts can be employed for this transformation.

Heterogeneous Catalysts: Specially prepared silica gel beads are a well-established catalyst for this reaction. google.com

Homogeneous Catalysts: Strong acids such as sulfuric acid or antimony(V) cations are also effective in promoting the selective formation of 1,3,5-trioxanes.

Synthesis of 2,4,6-Tripropyl-1,3,5-Trioxane

2,4,6-Tripropyl-1,3,5-trioxane is synthesized via the cyclotrimerization of propionaldehyde (B47417). One established method utilizes silica gel as a catalyst under anhydrous conditions. The process involves the dropwise addition of propionaldehyde to a cooled suspension of the catalyst, followed by warming and isolation of the product by distillation. google.com

Table 1: Experimental Data for the Synthesis of 2,4,6-Tripropyl-1,3,5-Trioxane

| Parameter | Value | Source |

|---|---|---|

| Starting Material | Propionaldehyde | |

| Catalyst | Silica Gel Beads | google.com |

| Reaction Temperature | -10°C to -3°C (addition), then warm to 15°C | google.com |

| Key Process | Acid-catalyzed cyclotrimerization | |

| Product | 2,4,6-Tripropyl-1,3,5-trioxane |

| Boiling Point | 104-106 °C / 21.32 mbar | google.com |

Synthesis of 2,4,6-Trinonyl-1,3,5-Trioxane

The synthesis of 2,4,6-trinonyl-1,3,5-trioxane follows the same general principle of acid-catalyzed trimerization, starting from nonanal (B32974) (also known as pelargonaldehyde). noaa.govchemicalbook.com Nonanal itself can be synthesized by the catalytic oxidation of n-nonanol or the reduction of nonanoic acid. chemicalbook.com The trimerization of nonanal is an exothermic reaction, often catalyzed by acid, and can be promoted by light and salts of transition metals. noaa.govchemicalbook.com While specific, detailed experimental data for the synthesis of 2,4,6-trinonyl-1,3,5-trioxane is not extensively published, the general methodology for trialkyl-trioxanes using silica gel catalysts can be applied. google.com The structure consists of a central trioxane ring with three nine-carbon nonyl groups attached, which gives the molecule hydrophobic properties. ontosight.ai

Table 2: Generalized Synthesis Parameters for 2,4,6-Trinonyl-1,3,5-Trioxane

| Parameter | Description | Source |

|---|---|---|

| Starting Material | Nonanal (Pelargonaldehyde) | noaa.govchemicalbook.com |

| Proposed Catalyst | Silica Gel Beads or other acid catalysts | google.comnoaa.gov |

| Reaction Type | Acid-catalyzed self-condensation/polymerization | noaa.govchemicalbook.com |

| Product Structure | Six-membered trioxane ring with three nonyl groups | ontosight.ai |

| Key Characteristic | Hydrophobic due to nonyl chains | ontosight.ai |

Synthesis of Highly Functionalized Trioxane Architectures (e.g., this compound-2,4,6-trione)

The synthesis of highly functionalized trioxanes, such as this compound-2,4,6-trione, requires more complex, multi-step synthetic routes. This particular compound, which is the cyclic trimer of carbon dioxide, is notably unstable and its preparation and observation require low-temperature conditions.

Multi-Step Synthesis of this compound-2,4,6-trione: The successful synthesis and spectroscopic observation of this compound-2,4,6-trione involved a four-step sequence designed to first build the stable trioxane ring from substituted aldehydes and then introduce the peripheral carbonyl groups in the final, low-temperature step. nih.gov

The synthetic pathway is as follows:

Chlorination: The process begins with the chlorination of isobutyraldehyde. nih.gov

Cyclotrimerization: The resulting 2-chloro-2-methylpropanal undergoes cyclotrimerization to form the substituted trioxane ring, 2,4,6-tris(2-chloropropan)-2-yl-1,3,5-trioxane. nih.gov

Dehydrochlorination: This intermediate is then subjected to dehydrochlorination to yield 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane. nih.gov

Ozonolysis: The final step is a low-temperature ozonolysis of the triolefin-trioxane at -80 °C, which cleaves the double bonds to form the target this compound-2,4,6-trione. nih.gov

This trioxane-trione is highly labile and was detected in solution at temperatures between -80°C and -40°C. Its conversion back to carbon dioxide was monitored using 13C NMR and FTIR spectroscopy, with a determined half-life of approximately 40 minutes at -40°C. nih.gov

Table 3: Synthesis and Properties of this compound-2,4,6-trione

| Parameter | Description | Source |

|---|---|---|

| Target Compound | This compound-2,4,6-trione (Cyclic Trimer of CO₂) | nih.gov |

| Synthetic Strategy | Four-step model compound synthesis | nih.gov |

| Final Step | Ozonolysis of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane | nih.gov |

| Reaction Condition | -80 °C | nih.gov |

| Detection Method | 13C NMR and FTIR in solution | nih.gov |

| Stability | Half-life of ~40 min at -40°C | nih.gov |

Reaction Mechanisms and Chemical Transformations of 1,3,5 Trioxane

Unimolecular Decomposition Pathways

1,3,5-Trioxane, a stable cyclic trimer of formaldehyde (B43269), undergoes unimolecular decomposition through various pathways, primarily influenced by temperature. capes.gov.brindustrialchemicals.gov.au These decomposition routes are crucial in understanding its behavior in different chemical environments, from industrial processes to combustion systems.

The principal unimolecular decomposition pathway for this compound is its thermal dissociation into three molecules of formaldehyde. researchgate.netacs.org This reaction is a key characteristic of trioxane (B8601419), making it a convenient and anhydrous source of formaldehyde for various chemical syntheses. sigmaaldrich.comcommonorganicchemistry.com The decomposition has been observed to be the sole significant pathway under certain experimental conditions, such as in shock waves between 950 and 1270 K, where formaldehyde was confirmed as the only product. researchgate.net

Experimental studies across a wide range of temperatures have consistently demonstrated this decomposition. For instance, studies in shock tubes have monitored the formation of formaldehyde from the decomposition of this compound at temperatures ranging from 800 to 1500 K. researchgate.net The process is initiated by the cleavage of the trioxane ring, leading to the release of the three formaldehyde units. capes.gov.br

The kinetics of the unimolecular decomposition of this compound have been the subject of numerous mechanistic studies. These investigations have employed experimental techniques like laser schlieren and time-of-flight mass spectrometry, as well as theoretical approaches such as RRKM (Rice-Ramsperger-Kassel-Marcus) theory. researchgate.net

Research has shown that the decomposition follows first-order kinetics. mdma.ch The rate of decomposition is significantly influenced by temperature and pressure. For example, at 588 K, a noticeable decrease in the first-order rate constant was observed only at pressures below 500 torr. researchgate.net

The activation energy for the decomposition has been determined through various studies. An Arrhenius fit to measured rates in the 950–1270 K range suggests an activation energy of approximately 50.0 kcal/mol. researchgate.net Another study in an atmospheric pressure flow reactor between 700-800 K reported an activation energy of 47.5 (± 2.4) kcal/mol. osti.gov These findings highlight that the decomposition rate of trioxane is significantly faster than that of its product, formaldehyde, under a wide range of conditions. osti.gov

Table 1: Experimental Data on this compound Decomposition Kinetics

| Temperature Range (K) | Pressure | Activation Energy (kcal/mol) | Key Findings | Reference |

|---|---|---|---|---|

| 950-1270 | Not specified | ~50.0 | Formaldehyde is the sole product; RRKM fit to measured rates. | researchgate.net |

| 700-800 | Atmospheric | 47.5 ± 2.4 | Decomposition is much faster than that of formaldehyde. | osti.gov |

| 523-603 | 25-800 torr | Not specified | First-order rate constant declines below 500 torr. | researchgate.net |

Acid-Catalyzed Depolymerization and Formaldehyde Equilibrium

In the presence of acidic catalysts, this compound readily undergoes depolymerization to formaldehyde. chemicalbook.com This process is fundamental to its use as a controlled source of formaldehyde in chemical reactions. mdma.ch The depolymerization is a reversible process, and an equilibrium exists between trioxane and formaldehyde in solution. researchgate.netresearchgate.netcip.com.cn

The rate of this acid-catalyzed depolymerization is dependent on the acid concentration and the solvent. mdma.ch In aqueous solutions, relatively high concentrations of strong acids are required for efficient depolymerization. mdma.ch For instance, the rate of depolymerization in aqueous hydrochloric acid has been shown to correlate with the Hammett acidity function. researchgate.net In contrast, much smaller concentrations of acid catalysts are effective in non-aqueous media. mdma.ch

Quantitative 1H NMR spectroscopy has been employed to study the chemical equilibria and reaction kinetics of both the formation and decomposition of this compound in aqueous formaldehyde solutions catalyzed by sulfuric acid. researchgate.net These studies are crucial for developing accurate models of phase equilibrium and reaction kinetics for industrial processes involving trioxane. researchgate.net

Chemical Reactivity in Advanced Organic Synthesis

The ability of this compound to serve as a stable and manageable source of anhydrous formaldehyde makes it a valuable reagent in advanced organic synthesis. sigmaaldrich.com Its application spans various transformations, including its use as a controlled aldehyde source and as a formaldehyde equivalent in methylation and alkylation reactions.

This compound's utility as a controlled source of formaldehyde stems from its stability in neutral or alkaline solutions and its controlled depolymerization under acidic conditions. chemicalbook.com This property allows for the slow and sustained release of formaldehyde, which can be advantageous in reactions where a high concentration of free formaldehyde is undesirable.

It has been successfully employed in various synthetic applications, including the Prins reaction for the construction of complex heterocyclic systems. researchgate.net In this context, trioxane acts as a formaldehyde equivalent, enabling the stereoselective synthesis of trisubstituted, cis-fused hexahydro-2H-furo[3,2-b]pyran derivatives. researchgate.net Its solubility in many organic solvents further enhances its utility as a reagent. mdma.ch

This compound serves as a precursor to the methyl group in certain methylation reactions. For instance, it has been used in a system with triethylsilane and trifluoroacetic acid for the N-methylation of aromatic amines. thieme-connect.com This method offers an alternative to using aqueous formaldehyde, allowing the reaction to be performed under anhydrous conditions. thieme-connect.com

Furthermore, this compound has been utilized as a formaldehyde equivalent for the non-catalytic permethylation of catechol derivatives in sub- and supercritical water. kochi-tech.ac.jp This approach provides an efficient method for methylation under high-temperature and high-pressure conditions without the need for a catalyst. kochi-tech.ac.jp The term "protected formaldehyde equivalent" is sometimes used to describe this compound in the context of these and other reactions where it serves as a stable precursor to formaldehyde. google.comgoogle.com

Reaction Pathways in Complex Chemical Systems

This compound serves as a key molecule in various complex chemical systems, primarily acting as a stable, solid source of anhydrous formaldehyde. Its reactivity is dominated by the cleavage of its cyclic ether structure, which can be initiated thermally, photochemically, or catalytically. The subsequent reactions are largely governed by the chemistry of the released formaldehyde.

Decomposition and Depolymerization

The fundamental reaction pathway for this compound is its decomposition into three molecules of formaldehyde. commonorganicchemistry.comosti.gov This process can be initiated under various conditions:

Thermal Decomposition: In the gas phase, the unimolecular decomposition of this compound to formaldehyde is the dominant pathway at elevated temperatures. researchgate.netscribd.comresearchgate.net Studies in flow reactors and shock tubes have shown that formaldehyde is often the sole product detected. osti.govresearchgate.net The reaction rate is temperature-dependent, with studies conducted across ranges from 523 K to as high as 1270 K. osti.govresearchgate.net The process is understood to be close to its high-pressure limit under atmospheric pressure flow reactor conditions. osti.gov

Acid-Catalyzed Decomposition: In the presence of acids, this compound readily depolymerizes to formaldehyde. commonorganicchemistry.comcommonorganicchemistry.com This pathway is central to its use in organic synthesis, where it provides a controlled, in-situ source of anhydrous formaldehyde. commonorganicchemistry.comcommonorganicchemistry.com The reaction occurs in the presence of various acid catalysts, including inorganic acids like sulfuric acid, strong organic acids, and solid acids. google.comresearchgate.net Ab initio molecular dynamics simulations show that the introduction of a single proton (H+) into liquid trioxane can trigger the rapid protolysis of several trioxane molecules within picoseconds. acs.org

Thermal Decomposition Conditions for this compound

| Temperature Range (K) | Pressure/Conditions | Primary Product | Key Findings | Reference |

|---|---|---|---|---|

| 700-800 | Atmospheric Pressure Flow Reactor | Formaldehyde | Rate constant k = 1015.28±0.06 exp(-(47.5±2.4) kcal/mol/RT) s-1. | osti.gov |

| 523-603 | Highly diluted with Argon | Formaldehyde | Decline in first-order rate constant observed below 500 torr. | researchgate.net |

| 950-1270 | Shock Waves | Formaldehyde | Confirmed formaldehyde as the sole product; RRKM model fit suggests log10k∞(s−1)=(15.86–50.0 kcal/mol)/2.3RT. | researchgate.net |

Atmospheric Chemistry

In the troposphere, the atmospheric lifetime and degradation of this compound are primarily determined by its reactions with hydroxyl (OH) radicals during the day and potentially with nitrate (B79036) (NO₃) radicals at night. acs.orgcopernicus.org The reaction with OH radicals initiates a cascade of subsequent reactions. The process begins with H-atom abstraction from the trioxane ring, forming a c-C₃H₅O₃(•) radical. acs.org This radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical, (c-C₃H₅O₃)O₂(•). acs.org The atmospheric fate of the subsequent alkoxy radical, (c-C₃H₅O₃)O(•), is decomposition through C-O bond scission, which ultimately leads to the formation of methylene (B1212753) glycol diformate. acs.org

Atmospheric Reaction Rate Constants for this compound and Related Species

| Reaction | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| This compound + OH radical | (6.0 ± 1.0) × 10⁻¹² | acs.org |

| This compound + Cl atom | (1.0 ± 0.2) × 10⁻¹⁰ | acs.org |

| c-C₃H₅O₃(•) radical + O₂ | (7.4 ± 1.1) × 10⁻¹² | acs.org |

| (c-C₃H₅O₃)O₂(•) radical + NO | (5.8 ± 1.4) × 10⁻¹² | acs.org |

| (c-C₃H₅O₃)O₂(•) radical + NO₂ | (1.1 ± 0.2) × 10⁻¹¹ | acs.org |

Combustion Processes

This compound is frequently used in combustion research as a clean and reliable source of formaldehyde, which is a key intermediate in the oxidation of nearly all hydrocarbon and oxygenated fuels. capes.gov.brresearchgate.net In flame studies, trioxane decomposes almost completely into formaldehyde early in the flame structure. capes.gov.br This allows for the investigation of formaldehyde and formyl radical (HCO) kinetics at flame-relevant temperatures without the complexities introduced by other fuel fragments. capes.gov.brresearchgate.net The subsequent combustion chemistry is controlled by the reactions of formaldehyde and the formyl radical, particularly the competition between reactions like HCO + M = H + CO + M and HCO + O₂ = HO₂ + CO. capes.gov.br

Polymerization and Copolymerization

This compound is a primary monomer for the synthesis of polyoxymethylene (POM), a high-performance thermoplastic. sigmaaldrich.comresearchgate.net The polymerization is typically initiated by cationic initiators, such as acids like perchloric acid hydrate. researchgate.netacs.org The process is often carried out as a bulk copolymerization with comonomers like 1,3-dioxepane (B1593757) (DXP) to improve the thermal stability of the resulting polymer. researchgate.netacs.orgvulcanchem.com

The reaction pathway proceeds in two distinct steps:

Homogeneous Induction Period: Due to the higher basicity of comonomers like DXP compared to this compound, the acid-catalyzed initiation occurs preferentially on the comonomer. acs.orgvulcanchem.com This leads to the formation of soluble oligomers enriched with the comonomer units. acs.org

Heterogeneous Propagation-Crystallization: As the comonomer concentration decreases, the copolymerization with this compound becomes significant. acs.org When the poly(oxymethylene) sequences reach a critical length, they precipitate and crystallize rapidly, driving the reaction forward. researchgate.netacs.org

Role as a Precursor in Organic Synthesis

Beyond polymerization, this compound's primary role in complex organic synthesis is as a convenient and anhydrous source of formaldehyde. commonorganicchemistry.comsigmaaldrich.comwikipedia.org Its solid and stable nature makes it easier to handle than gaseous formaldehyde or aqueous formalin solutions. Under acidic conditions, it decomposes in the reaction mixture to provide monomeric formaldehyde for various transformations. commonorganicchemistry.com A notable example is the Pictet-Spengler reaction, where this compound is used with a β-arylethylamine to construct tetrahydroisoquinoline and β-carboline skeletons. commonorganicchemistry.comcommonorganicchemistry.comresearchgate.net It is also employed in the synthesis of various complex natural products and macrocycles like calixarenes. sigmaaldrich.com

Polymerization Chemistry of 1,3,5 Trioxane

Cationic Ring-Opening Polymerization (CROP) of 1,3,5-Trioxane

Cationic ring-opening polymerization (CROP) is the principal method for the industrial synthesis of polyacetals from this compound. acs.orgmdpi.com The polymerization is typically conducted in bulk (molten state) at temperatures above the monomer's melting point. acs.orgrsc.org The process is characterized by its rapidity, often occurring within seconds, and proceeds in two distinct stages: an initial, short homogeneous phase known as the "induction period," followed by a very fast heterogeneous propagation-crystallization step where the polymer precipitates from the molten monomer. acs.orgacs.orgresearchgate.net

The initiation of this compound CROP is typically achieved using strong Brönsted acids or Lewis acids that can generate protons. mdpi.com

Initiators : Common initiators include protic acids such as perchloric acid (HClO₄) and heteropoly acids like phosphotungstic acid. acs.orgmdpi.comresearchgate.net Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are also widely used, generally requiring a co-initiator like residual water to form a Brönsted acid in situ. acs.org

Active Species : The polymerization proceeds via positively charged intermediates. There is a general consensus that propagation can occur through two main types of active species: tertiary oxonium ions and oxocarbenium ions (also known as carboxonium ions), which exist in equilibrium. acs.orgresearchgate.net

Initiation : A proton from the initiator acid protonates one of the oxygen atoms of the this compound ring, forming a secondary oxonium ion.

Ring-Opening : This protonated ring is unstable and opens to form a linear oxocarbenium ion. This ion is stabilized by resonance.

Active Chain End : The oxocarbenium ion is considered the active species that propagates the polymer chain. It can also exist in equilibrium with a terminal tertiary oxonium ion, formed by the interaction of the carbenium ion with another monomer molecule or a polymer chain segment. acs.orgresearchgate.net The formation of formate (B1220265) and methoxy (B1213986) end groups, observed in some processes, supports the presence of oxocarbenium ions, as these can abstract hydride anions, a reaction not typical for oxonium ions. acs.org

The polymerization process often exhibits an induction period, which is a brief phase before rapid polymer formation and precipitation. acs.orgacs.org During this period, intermediates such as formaldehyde (B43269) and higher cyclic formals (e.g., 1,3,5,7-tetraoxocane) can be formed, especially when Lewis acids are used as initiators. researchgate.net

Following the generation of active species, the polymer chain grows through the sequential addition of monomer units.

Chain Propagation : The active chain end, typically an oxocarbenium ion, attacks an oxygen atom of an incoming this compound molecule. This leads to the opening of the trioxane (B8601419) ring and the incorporation of three oxymethylene (-CH₂-O-) units into the growing chain, regenerating the active species at the new chain end. researchgate.net The propagation is extremely rapid, particularly after the induction period, when the polymerization becomes heterogeneous as the newly formed polymer crystallizes and precipitates. acs.orgresearchgate.net

Termination and Chain Transfer : Termination reactions limit the final molecular weight of the polymer. These can occur through various mechanisms, including:

Reaction with Impurities : Water is a significant chain transfer agent. The active center can react with water, terminating one chain while releasing a proton that can initiate a new chain. acs.org The degree of polymerization can be controlled by the initial concentration of water. acs.org

Hydride Shift : Intramolecular or intermolecular hydride shifts can occur, leading to the formation of stable, non-propagating end groups and terminating the chain. acs.org

Backbiting : The active chain end can attack its own chain, leading to the formation of cyclic oligomers like 1,3,5,7-tetraoxocane (tetroxocane). researchgate.net This side reaction is more prevalent in molten-state polymerization due to the high mobility of the active chain ends. rsc.org

The kinetics of the polymerization are complex, influenced by the simultaneous processes of polymerization and crystallization. researchgate.net The rate-determining step for the termination of long polymer chains in solution is typically chain-end encounter through segmental diffusion. canterbury.ac.nz

Copolymerization Strategies for Polyoxymethylene (POM) Engineering

While POM homopolymer possesses excellent mechanical properties, its thermal stability is limited due to the tendency of the polyacetal chain to "unzip" or depolymerize from the chain ends at elevated temperatures. researchgate.netresearchgate.net To overcome this, copolymerization is employed, which involves introducing a small percentage of comonomers into the polyoxymethylene backbone. wikipedia.org These comonomers introduce thermally stable carbon-carbon bonds that act as stoppers, halting the unzipping reaction and significantly enhancing the thermal and chemical resistance of the polymer. researchgate.nettandfonline.comresearchgate.net

The most common industrial strategy for stabilizing POM is the copolymerization of this compound with a small amount (typically a few percent) of a cyclic ether or cyclic acetal (B89532). wikipedia.orgacs.org

1,3-Dioxolane (B20135) (DOX) : This is a widely used comonomer that, upon ring-opening, incorporates single oxyethylene units (-O-CH₂-CH₂-) into the main polyoxymethylene chain. researchgate.netresearchgate.nettandfonline.com The resulting C-C bond disrupts the continuous sequence of oxymethylene units, effectively preventing complete depolymerization. tandfonline.com

Ethylene (B1197577) Oxide (Oxirane) : Ethylene oxide is another key comonomer that serves the same purpose as 1,3-dioxolane. researchgate.netresearchgate.net Studies on the initiation mechanism with ethylene oxide have shown the formation of intermediate cyclic formals, such as 1,3,5,7-tetraoxacyclononane (TOCN), before the main polymerization begins. acs.orgresearchgate.net

1,3-Dioxepane (B1593757) (DXP) : This seven-membered cyclic acetal is also used as a comonomer. acs.orgacs.org Due to its higher basicity compared to this compound, 1,3-dioxepane is protonated first during initiation. acs.org This can lead to the initial formation of a homopolymer or a comonomer-rich copolymer during the induction period, before significant incorporation of trioxane occurs. acs.orgacs.org

The introduction of these comonomers results in a random acetal copolymer where oxyethylene or other similar units are distributed along the oxymethylene chain. tandfonline.comtandfonline.com

Copolymerization of this compound has also been explored with lactones, such as ε-caprolactone (CL), to create poly(ester-acetal)s. This approach modifies the polymer backbone by introducing ester linkages. A study utilizing Maghnite-H+, an acid-exchanged montmorillonite (B579905) clay, as a green catalyst demonstrated the successful bulk copolymerization of this compound with ε-caprolactone. scispace.com The resulting copolymer was found to be thermally stable, with degradation commencing above 443 K. scispace.com

The incorporation of comonomers has a profound impact on the structure and properties of polyoxymethylene. nih.gov

Macromolecular Architecture : Copolymerization disrupts the highly regular structure of the POM homopolymer by inserting different chemical units (e.g., -CH₂-CH₂-O-) into the chain. researchgate.nettandfonline.com This leads to a more random macromolecular architecture. The distribution of these comonomer units is crucial for their effectiveness as "unzipping" stoppers. researchgate.net

Thermomechanical Properties :

Thermal Stability : The primary benefit of copolymerization is a significant enhancement in thermal stability. researchgate.net The C-C bonds introduced by comonomers like 1,3-dioxolane or ethylene oxide are resistant to the chain-scission depolymerization that plagues the homopolymer. tandfonline.comresearchgate.net

Mechanical Properties : While enhancing thermal stability, the lower crystallinity can slightly alter the mechanical properties. However, POM copolymers retain high stiffness, strength, and excellent fatigue resistance, making them suitable for demanding engineering applications. nih.govspecialchem.com The introduction of comonomers can also improve long-term performance in areas like creep resistance. specialchem.com

The following table summarizes the general effects of incorporating a comonomer like 1,3-dioxolane into a this compound polymer matrix.

| Property | Effect of Comonomer Incorporation | Reason |

|---|---|---|

| Thermal Stability | Increases Significantly | Introduction of stable C-C bonds that act as "unzipping" stoppers in the polyacetal chain. researchgate.nettandfonline.com |

| Crystallinity | Decreases | Disruption of the regular, repeating oxymethylene chain structure hinders crystal packing. tandfonline.comtandfonline.com |

| Melting Point (Tm) | Decreases | Lower crystallinity and less perfect crystal structures require less energy to melt. researchgate.net |

| Chemical Resistance (especially to alkalis) | Improves | The C-C bonds from the comonomer are more resistant to alkaline attack compared to the acetal linkages. wikipedia.org |

| Processing Window | Widens | Improved thermal stability allows for a broader range of processing temperatures without significant degradation. specialchem.com |

Catalysis in this compound Polymerization

The cationic ring-opening polymerization of this compound is a critical industrial process for producing polyoxymethylene (POM), a high-performance engineering thermoplastic. This transformation from a stable cyclic trimer to a long-chain polymer is not spontaneous and requires the action of catalysts to initiate and propagate the reaction. The choice of catalyst is paramount as it influences not only the rate of polymerization but also the molecular weight, thermal stability, and microstructure of the final polymer. Catalysts employed for this process are typically cationic initiators, broadly classified into Lewis acids, heterogeneous solid acids, and certain transition metal complexes. These initiators function by attacking an oxygen atom in the trioxane ring, creating an oxonium ion which then opens to form a carbocationic active center. This active center subsequently propagates by attacking other monomer units.

Application of Lewis Acid Catalysts (e.g., Boron Trifluoride Complexes)

Lewis acids are among the most common and effective catalysts for the cationic polymerization of this compound. Boron trifluoride (BF₃) and its coordination complexes, such as boron trifluoride diethyl etherate (BF₃·OEt₂), are classic examples used extensively in both laboratory and industrial settings. uni-tuebingen.deoup.com The initiation mechanism involves the coordination of the Lewis acid to an oxygen atom of the trioxane ring, which weakens a carbon-oxygen bond and facilitates ring opening. oup.com

Studies on the initiation mechanism using various BF₃ coordination complexes in ethylene dichloride have shown that the nature of the donor molecule in the complex significantly affects the polymerization rate and the molecular weight of the resulting polymer. oup.comoup.com For instance, the rates of polymerization were found to decrease in the order: BF₃·EtOH > BF₃·AcOH > BF₃·Et₂O. oup.comoup.com Conversely, the molecular weights of the polymers decreased in the order: BF₃·Et₂O > BF₃·EtOH ≈ BF₃·AcOH. oup.comoup.com This suggests that the initiation is not a simple interaction of the BF₃ molecule with trioxane, but rather an addition of a cation produced from the BF₃ coordination complex to the trioxane monomer. oup.com The addition of ethanol (B145695) (EtOH) to a system catalyzed by BF₃·Et₂O increased the polymerization rate but decreased the polymer's molecular weight. oup.comoup.com In contrast, adding diethyl ether (Et₂O) to a BF₃·EtOH catalyzed system had the opposite effect, decreasing the rate and increasing the molecular weight. oup.comoup.com

| Catalyst | Relative Polymerization Rate | Relative Polymer Molecular Weight |

| BF₃·EtOH | High | Low |

| BF₃·AcOH | Medium | Low |

| BF₃·Et₂O | Low | High |

Table 1. Effect of Different Boron Trifluoride Coordination Complexes on this compound Polymerization. oup.comoup.com

Utilization of Heterogeneous Catalysts (e.g., Maghnite-H+, Phosphotungstic Acid)

In an effort to develop more environmentally friendly and efficient processes, heterogeneous catalysts have been investigated for this compound polymerization. These solid acid catalysts offer advantages such as easy separation from the polymer product, potential for reuse, and often milder reaction conditions. ias.ac.inscispace.com

Maghnite-H+ , a proton-exchanged montmorillonite clay, has proven to be an effective heterogeneous catalyst for the cationic polymerization of this compound and its copolymerization with various comonomers. scispace.comresearchgate.net This natural clay-based catalyst provides active sites that initiate the ring-opening of the monomer. researchgate.net Studies on the copolymerization of this compound (TOX) with 1,3-dioxolane (DOX) have shown that the yield of the resulting polyoxymethylene copolymer is dependent on the amount of Maghnite-H+ used and the reaction time. researchgate.net An increase in the catalyst amount leads to a higher number of initiating active sites, which in turn increases the copolymer yield. researchgate.net For example, in the copolymerization of TOX with ε-caprolactone, a yield of 46.3% was achieved in bulk polymerization at 353 K after 8 hours. scispace.com

Phosphotungstic acid (PTA) is another potent heterogeneous catalyst used for the bulk cationic ring-opening copolymerization of this compound. tandfonline.comresearchgate.net It belongs to a class of heteropolyacids that can initiate polymerization at very low concentrations compared to conventional Lewis acids. tandfonline.com This not only offers economic benefits but also reduces side reactions like depolymerization and chain scission, leading to a more stable polymer. tandfonline.com In the copolymerization of TOX and 1,3-dioxolane (DOX), PTA has been successfully used to synthesize random acetal copolymers. tandfonline.comresearchgate.net The use of PTA as a catalyst avoids a washing stage in the process and provides high efficiency. tandfonline.com

| Catalyst | Type | Monomers | Key Findings |

| Maghnite-H+ | Proton-exchanged montmorillonite clay | This compound, 1,3-Dioxolane, ε-Caprolactone | Effective for bulk copolymerization; yield increases with catalyst amount and reaction time. scispace.comresearchgate.net |

| Phosphotungstic Acid (PTA) | Heteropolyacid | This compound, 1,3-Dioxolane | High efficiency at low concentrations; reduces side reactions and avoids process washing steps. tandfonline.comresearchgate.net |

Table 2. Examples of Heterogeneous Catalysts in this compound Polymerization.

Investigation of Transition Metal Catalysis for Controlled Polymerization

Transition metal complexes have been explored as catalysts for the ring-opening polymerization of this compound to achieve better control over the polymerization process. uni-tuebingen.de Certain η5-cyclopentadienylmolybdenum complexes have been shown to induce the polymerization of trioxane, even in the presence of some water. uni-tuebingen.de These catalysts are also capable of copolymerizing trioxane with other cyclic ethers like 1,3-dioxepane. uni-tuebingen.de This is particularly important for industrial applications, as copolymerization introduces C-C bonds into the polyoxymethylene backbone, which enhances the thermal stability of the polymer by acting as "stoppers" to prevent the unzipping (depolymerization) of the polymer chain. uni-tuebingen.de

The polymerization initiated by these molybdenum complexes is proposed to proceed through a non-metal centered process. The metal-ligand entity controls the initiation step, which involves the cleavage of a C-O bond in the trioxane ring to form a carbocationic chain terminus. uni-tuebingen.de The course of the polymerization can be monitored by NMR spectroscopy, which has revealed that the reaction is accompanied by a redox process. uni-tuebingen.de

| Catalyst System | Comonomer | Key Advantage | Proposed Mechanism Control |

| η5-Cyclopentadienylmolybdenum complexes | 1,3-Dioxepane | Induces copolymerization for enhanced thermal stability; active in the presence of some water. uni-tuebingen.de | Initiation is controlled by the metal-ligand entity, leading to a carbocationic chain. uni-tuebingen.de |

Table 3. Transition Metal Catalysis in this compound Polymerization.

Kinetic and Thermodynamic Considerations in Polymerization Processes

Investigation of Ring-Opening Kinetics and Chain Growth Rates

The rate of polymerization is influenced by the reactivity of the monomer and any comonomers present. In copolymerization systems, such as with 1,3-dioxolane (DOX) or 1,3,5-trioxepane (TOP), the comonomers are often more reactive than trioxane itself. researchgate.net However, the incorporation of these comonomers can be thermodynamically less favorable than the incorporation of trioxane. researchgate.net This interplay between kinetics and thermodynamics affects the sequence distribution of monomer units in the final copolymer. researchgate.net The process is further complicated by side reactions, such as the formation of other cyclic oligomers like tetroxocane during the reaction. researchgate.net

The mobility of the active chain ends plays a crucial role. In molten-state polymerization, the free movement of these active ends can lead to side reactions, including the formation of cyclic oligomers via "back-biting". rsc.orgresearchgate.net To suppress these side reactions and achieve higher molecular weights, strategies like "frozen polymerization" have been developed, where the reaction mixture is cooled to a solid state shortly after initiation. rsc.org This restricts the mobility of the active chain ends, favoring propagation over side reactions. rsc.org

Impact of Trace Contaminants on Copolymerization Course and Polymer Properties

The cationic polymerization of this compound is extremely sensitive to impurities, particularly water and methanol, which can be present in the monomer feed. tandfonline.comacs.org These contaminants can act as chain transfer agents, leading to a decrease in the molecular weight of the polymer. acs.org The high purification of monomers is therefore a critical step to obtain a polymer with high stability and the desired properties. researchgate.net

Water, for instance, can react with the growing carbocationic chain ends, terminating one chain and generating a proton that can initiate a new chain. This transfer reaction significantly impacts the degree of polymerization (DPn). acs.org The effect of water is more pronounced when certain diluents are used for the initiator solution. acs.org A linear relationship can be observed between the reciprocal of the number-average degree of polymerization (1/DPn) and the concentration of water, allowing for the calculation of the chain transfer constant to water using the Mayo equation. acs.org

Advanced Analytical and Computational Investigations of 1,3,5 Trioxane Systems

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 1,3,5-trioxane, providing detailed insight into molecular structure, reaction progress, and the composition of resulting polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation, Polymer Composition, and Reaction Monitoring (¹H-NMR, ¹³C-NMR, ¹⁹F NMR, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its polymers. ¹H-NMR and ¹³C-NMR are routinely used to confirm the molecular structure of trioxane (B8601419) derivatives, identifying the chemical environment of protons and carbon atoms within the trioxane ring and any substituent groups. For the this compound molecule itself, the protons and carbons are equivalent, resulting in a single peak in their respective NMR spectra, a characteristic feature of its symmetrical structure. spectrabase.com

In polymer science, NMR is crucial for determining the composition of copolymers. For instance, in the cationic ring-opening copolymerization of this compound (TOX) with 1,3-dioxolane (B20135) (DOX), ¹H-NMR is used to quantify the incorporation of DOX units into the polyoxymethylene main chain. tandfonline.com The spectra allow for the integration of signals corresponding to the oxymethylene protons of the TOX units and the oxyethylene protons of the DOX units, enabling the calculation of the comonomer mole fraction in the final copolymer. tandfonline.com

| Sample ID | Initial DOX Mole % | DOX Mole % in Copolymer (via ¹H-NMR) |

| S5 | 5 | 1.8 |

| S10 | 10 | 2.5 |

| S15 | 15 | 3.2 |

| S5-R | 5 (with retarder) | 2.3 |

| This interactive table presents findings from a study on the copolymerization of this compound (TOX) and 1,3-dioxolane (DOX), showing how ¹H-NMR was used to determine the final composition of the acetal (B89532) copolymer. tandfonline.com |

Furthermore, NMR, particularly ¹³C-NMR, serves as a powerful method for reaction monitoring. In a study on the synthesis and stability of this compound-2,4,6-trione, the cyclic trimer of carbon dioxide, researchers used ¹³C-NMR to monitor its conversion to CO₂ at various temperatures. acs.orgresearchgate.net This allowed for the determination of the compound's half-life at specific temperatures, providing critical kinetic data. acs.org While specific applications of ¹⁹F NMR and ³¹P NMR for this compound were not detailed in the reviewed literature, these techniques are highly valuable for studying polymerization systems that utilize fluorine-containing comonomers or phosphorus-based catalysts, such as phosphotungstic acid. tandfonline.com

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis and Reaction Pathway Tracking

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide essential information about the functional groups and bonding arrangements in this compound systems. The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the C-O-C stretching vibrations of the trioxane ring, typically found around 1100 cm⁻¹.

In the context of polymerization, FT-IR is used to confirm the structure of the resulting polymers and the incorporation of comonomers. For TOX-DOX copolymers, FT-IR spectra confirm the presence of both oxymethylene (from TOX) and oxyethylene (from DOX) units within the polymer structure. tandfonline.com

FT-IR is also a key technique for tracking reaction pathways and identifying products. The thermal unimolecular decomposition of this compound into formaldehyde (B43269) has been studied by monitoring the reaction mixture with FT-IR analysis, which confirmed that formaldehyde was the only decomposition product under the experimental conditions. researchgate.net Similarly, in the synthesis of this compound-2,4,6-trione, FT-IR was used for in-situ monitoring of the ozonolysis reaction and to assess the thermal stability of the product by tracking changes in the vibrational spectra as the temperature was increased. acs.org

Mass Spectrometry for Reaction Product Identification and Kinetic Studies (e.g., Time-of-Flight Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of compounds. For this compound and its derivatives, MS can confirm the molecular ion peak and provide insight into the molecule's structure through its characteristic fragmentation patterns, such as the loss of substituent groups.

In the study of reaction mechanisms, advanced MS techniques like Time-of-Flight Mass Spectrometry (TOF-MS) are particularly useful. Although specific examples for this compound were not prominently featured in the search results, TOF-MS is ideally suited for kinetic studies due to its high speed and mass accuracy. It enables the real-time identification of reactants, intermediates, and products in complex chemical reactions. For example, in the acid-catalyzed polymerization of liquid trioxane, ab initio molecular dynamics simulations have been used to investigate the kinetics and thermodynamics of the initial reaction steps. ibm.com Experimental validation of such computational models would heavily rely on techniques like TOF-MS to monitor the rapid formation and breakup of formaldehyde oligomers and other transient species that occur within picoseconds. ibm.com

Thermochemical and Thermophysical Studies of this compound Systems

The thermal and thermodynamic properties of this compound and its polymers are critical for both academic understanding and industrial application. These studies inform process design, material stability, and end-use performance.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Polymer Thermal Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques for characterizing the thermal properties of polymers derived from this compound. DSC is used to measure thermal transitions such as melting temperature (Tm), crystallization temperature (Tc), and the enthalpy of fusion, which relates to the degree of crystallinity. researchgate.net

TGA is employed to evaluate the thermal stability of materials by measuring weight loss as a function of temperature. For polyoxymethylene (POM), which can be susceptible to thermal degradation through an "unzipping" mechanism (depolymerization), TGA is crucial. Studies have shown that copolymerizing this compound with a comonomer like 1,3-dioxolane significantly enhances thermal stability. tandfonline.com The DOX units interrupt the long sequences of oxymethylene units, acting as stoppers to the unzipping process. TGA results indicate that incorporating even a small amount of comonomer can markedly increase the onset temperature of decomposition. tandfonline.com However, higher comonomer content can lead to reduced crystallinity, which may slightly decrease thermal stability compared to the optimal composition. tandfonline.com

| Sample ID | Initial DOX Mole % | Onset Decomposition Temp. (°C) | Temp. at Max. Decomposition Rate (°C) |

| S0 (Homopolymer) | 0 | 225 | 290 |

| S5 | 5 | 305 | 365 |

| S10 | 10 | 280 | 350 |

| S15 | 15 | 275 | 345 |